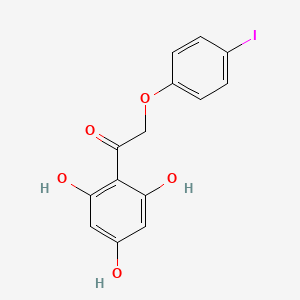![molecular formula C16H19N5O B5557894 N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide often involves multi-step synthetic routes. These routes may include key steps such as tosylation, treatment with acetamides, and the use of specific reagents for the incorporation of desired functional groups. A notable synthesis approach involves the construction of the imidazo ring from aminopyridine, followed by the introduction of substituents that enhance the compound's activity and selectivity (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide and related compounds can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These compounds typically exhibit distinct structural features such as azabicyclo and amide groups, which are crucial for their biological activities. Structural confirmation through single crystal X-ray diffraction and density functional theory (DFT) calculations helps in understanding the conformational stability and electronic properties of these molecules (Qin et al., 2019).
科学的研究の応用
DNA Recognition and Gene Expression Modulation
N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can form stacked dimers, are being investigated as potential medicinal agents for treating diseases, including cancer, by targeting specific DNA sequences to control gene expression. Such compounds demonstrate a high degree of specificity in binding to G/C rich sequences, indicating their potential as therapeutic agents for gene modulation (Chavda et al., 2010).
Synthesis and Medicinal Chemistry Strategies
The imidazo[1,2-a]pyridine system serves as a synthon for constructing biologically active molecules, demonstrating the versatility of this scaffold in medicinal chemistry. Efforts to modify the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase highlight the challenges and strategies in drug development, emphasizing the compound's role in discovering new therapeutic agents (Linton et al., 2011).
Antiviral and Antituberculosis Agents
Compounds structurally related to the imidazo[1,2-a]pyridine scaffold have been designed and tested for their antiviral activities, particularly as antirhinovirus agents. This research underlines the potential of such compounds in developing new treatments for viral infections (Hamdouchi et al., 1999). Furthermore, imidazo[1,2-a]pyridine carboxamides have been identified as new antitubercular agents, showcasing the compound's application in addressing tuberculosis, including drug-resistant strains (Wu et al., 2016).
Chemical Synthesis and Biological Activity
Research on the synthesis of imidazo[1,2-a]pyridines highlights the compound's significance in chemical synthesis, providing pathways to diverse biologically active molecules. The study on water-mediated hydroamination and silver-catalyzed aminooxygenation exemplifies innovative approaches to synthesizing imidazo[1,2-a]pyridine derivatives, broadening the scope of chemical transformations for medicinal chemistry applications (Mohan et al., 2013).
特性
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-8-21(12-15-18-6-9-19(15)2)16(22)13-4-5-14-17-7-10-20(14)11-13/h4-7,9-11H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLFZPSCRYHOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NC=CN1C)C(=O)C2=CN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)
![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)
![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)
![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)